2-Methoxy-6-vinyl-1-nitrobenzene
Description
2-Methoxy-6-vinyl-1-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at position 2, a vinyl group (-CH=CH₂) at position 6, and a nitro group (-NO₂) at position 1. Nitroaromatic compounds are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents and reactivity .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-ethenyl-3-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H9NO3/c1-3-7-5-4-6-8(13-2)9(7)10(11)12/h3-6H,1H2,2H3 |
InChI Key |
WMVLIGNCBWMYQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Orientation: In 2-methoxycarbonyl-6-nitrobenzoic acid, substituents deviate from coplanarity (dihedral angles: 29.99°–67.09°), minimizing steric clashes .
Reactivity : Nitro groups enhance electrophilic substitution resistance but facilitate reduction reactions. The vinyl group offers opportunities for polymerization or Michael additions, distinguishing it from ester or carboxylic acid analogs .
Hydrogen Bonding: Analogs like 2-ethoxy-6-{[...]-phenol nitromethane exhibit intermolecular hydrogen bonds (e.g., O–H···O, C–H···O), stabilizing crystal structures . The absence of -OH in 2-Methoxy-6-vinyl-1-nitrobenzene may reduce hydrogen-bonding capacity compared to phenolic derivatives.
Thermal and Physical Properties
- Melting Points : 2-Methoxycarbonyl-6-nitrobenzoic acid melts at 429–431 K , while ester analogs (e.g., methyl 2-methoxy-6-nitrobenzoate) likely have lower melting points due to reduced polarity.
- Solubility : Nitroaromatics with polar groups (e.g., -COOH) exhibit higher solubility in polar solvents. The vinyl group may enhance solubility in organic solvents like toluene or acetone .
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